Dichlorophenylborane

Catalog No.
S774620
CAS No.
873-51-8
M.F
C6H5BCl2
M. Wt
158.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorophenylborane

CAS Number

873-51-8

Product Name

Dichlorophenylborane

IUPAC Name

dichloro(phenyl)borane

Molecular Formula

C6H5BCl2

Molecular Weight

158.82 g/mol

InChI

InChI=1S/C6H5BCl2/c8-7(9)6-4-2-1-3-5-6/h1-5H

InChI Key

NCQDQONETMHUMY-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1)(Cl)Cl

Canonical SMILES

B(C1=CC=CC=C1)(Cl)Cl

Organic Synthesis

Dichlorophenylborane serves as a valuable reagent in organic synthesis due to its Lewis acidity. It readily reacts with Lewis bases, forming adducts with various functional groups. This property allows it to participate in various reactions, including:

  • Hydrochlorination: Dichlorophenylborane can act as a catalyst for the hydrochlorination of alkenes and alkynes, introducing a chlorine atom and a hydrogen atom across the double or triple bond. Source:
  • Friedel-Crafts reactions: The compound can participate in Friedel-Crafts acylation and alkylation reactions, facilitating the introduction of acyl or alkyl groups onto aromatic rings. Source:
  • Cyclization reactions: Dichlorophenylborane can be used to promote the cyclization of various organic molecules, forming new ring structures. Source:

Material Science

Dichlorophenylborane finds applications in material science research due to its ability to form Lewis acid-base adducts with various functional groups in polymers and other materials. This allows for:

  • Modification of polymer properties: By forming adducts with specific functional groups in polymers, dichlorophenylborane can influence their properties such as thermal stability, conductivity, and mechanical strength. Source: )
  • Development of new materials: The compound can be employed in the synthesis of novel materials with tailored properties for specific applications, such as organic light-emitting diodes (OLEDs) and sensors. Source:

Medicinal Chemistry

Research in medicinal chemistry explores the potential of dichlorophenylborane for developing new therapeutic agents. Its ability to interact with biomolecules is being investigated in the context of:

  • Enzyme inhibition: Studies are underway to evaluate the potential of dichlorophenylborane to inhibit specific enzymes involved in disease processes. Source:
  • Cancer research: The interaction of dichlorophenylborane with cancer cells is being investigated for its potential in cancer treatment strategies. Source:

Dichlorophenylborane is an organoboron compound with the chemical formula C₆H₅BCl₂. It consists of a phenyl group (C₆H₅) attached to a boron atom that is also bonded to two chlorine atoms. This compound is notable for its unique reactivity and potential applications in materials science and organic synthesis. The presence of both the phenyl group and the chlorine atoms provides dichlorophenylborane with versatile chemical properties, enabling it to participate in various

Dichlorophenylborane exhibits interesting reactivity, particularly in its interactions with silicon surfaces. For instance, studies have shown that dichlorophenylborane can react with hydrogen-terminated silicon (H–Si(100)) surfaces, leading to the formation of direct boron-silicon bonds while retaining the phenyl group on the boron atom. This reaction pathway demonstrates the potential for utilizing dichlorophenylborane in developing next-generation electronic materials by enabling guided self-assembly through its reactive sites .

Additionally, dichlorophenylborane can form adducts with various nucleophiles, resulting in a range of products. For example, reactions with dimethylaniline have been investigated, although complex reaction pathways often yield no simple gaseous byproducts like hydrogen .

Dichlorophenylborane can be synthesized through several methods, with one common approach being the reaction of phenyllithium (C₆H₅Li) with boron trichloride (BCl₃). The reaction proceeds as follows:

C6H5Li+BCl3C6H5BCl2+LiCl\text{C}_6\text{H}_5\text{Li}+\text{BCl}_3\rightarrow \text{C}_6\text{H}_5\text{BCl}_2+\text{LiCl}

This method highlights the utility of organolithium reagents in synthesizing organoboron compounds. Other synthetic routes may involve different boron halides or variations in reaction conditions to optimize yield and purity.

Dichlorophenylborane has several applications primarily in materials science and organic synthesis. Its ability to form stable bonds with silicon makes it a candidate for use in semiconductor technology and electronic devices. Moreover, it can serve as a reagent in organic synthesis for creating more complex molecules through cross-coupling reactions or as a precursor for other boron-containing compounds.

Research into the interactions of dichlorophenylborane with various substrates has revealed its potential utility in surface chemistry and nanotechnology. The compound's ability to form stable bonds with silicon surfaces suggests applications in electronic materials where boron-silicon interfaces are critical. Studies have also explored its reactivity towards other organic molecules, providing insights into its role as a building block in synthetic chemistry .

Dichlorophenylborane shares similarities with several other organoboron compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Boron TrichlorideBCl₃A simpler structure without organic substituents; highly reactive.
TriphenylboraneC₁₈H₁₅BContains three phenyl groups; more sterically hindered and less reactive towards silicon.
Dichloro(phenyl)boraneC₆H₅BCl₂Similar structure but may exhibit different reactivity patterns depending on substituents.

Dichlorophenylborane is unique due to its balance of reactivity and stability, allowing it to engage effectively with both organic substrates and inorganic surfaces like silicon while retaining functional groups that can be further manipulated.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

873-51-8

Wikipedia

Dichlorophenylborane

Dates

Modify: 2023-08-15

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